molecular formula C15H11BrN4O4S3 B467544 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 500201-76-3

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B467544
CAS No.: 500201-76-3
M. Wt: 487.4g/mol
InChI Key: UQZJJKNCAYMPCG-UHFFFAOYSA-N
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Description

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the 5-bromo-2-furoyl chloride: This can be achieved by reacting 5-bromo-2-furoic acid with thionyl chloride under reflux conditions.

    Preparation of the intermediate: The 5-bromo-2-furoyl chloride is then reacted with thiourea to form the corresponding thiourea derivative.

    Coupling with thiazole: The thiourea derivative is then coupled with 2-aminothiazole in the presence of a base such as triethylamine.

    Final coupling: The resulting product is then coupled with 4-aminobenzenesulfonamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly those targeting bacterial or fungal infections.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling pathways.

    DNA/RNA: Potential interaction with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
  • **4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide

Uniqueness

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the thiazole ring, which can impart specific biological activities and chemical properties not found in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O4S3/c16-12-6-5-11(24-12)13(21)19-14(25)18-9-1-3-10(4-2-9)27(22,23)20-15-17-7-8-26-15/h1-8H,(H,17,20)(H2,18,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZJJKNCAYMPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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